4,4'-Thiobis(2-tert-butyl-6-methylphenol)
Overview
Description
4,4'-Thiobis(2-tert-butyl-6-methylphenol), also known as 4,4'-Thiobis(2-tert-butyl-6-methylphenol), is a useful research compound. Its molecular formula is C22H30O2S and its molecular weight is 358.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4,4'-Thiobis(2-tert-butyl-6-methylphenol) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58409. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
4,4’-Thiobis(6-tert-butyl-o-cresol), also known as Antioxidant 736, primarily targets reactive oxygen species (ROS) . ROS are chemically reactive molecules containing oxygen, which play a crucial role in cell signaling and homeostasis .
Mode of Action
As an antioxidant, 4,4’-Thiobis(6-tert-butyl-o-cresol) interacts with ROS by donating an electron, thereby neutralizing the ROS and preventing them from causing cellular damage . This compound is also a radical inhibitor, which means it can prevent the thermal decomposition of peracids .
Biochemical Pathways
The primary biochemical pathway affected by 4,4’-Thiobis(6-tert-butyl-o-cresol) is the oxidative stress pathway . By neutralizing ROS, this compound helps to maintain the balance between the production of ROS and the biological system’s ability to readily detoxify the reactive intermediates or repair the resulting damage .
Result of Action
The molecular and cellular effects of 4,4’-Thiobis(6-tert-butyl-o-cresol) action primarily involve the reduction of oxidative stress . By neutralizing ROS, this compound can prevent cellular damage, including damage to proteins, lipids, and DNA .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,4’-Thiobis(6-tert-butyl-o-cresol). For instance, the presence of other antioxidants can enhance its efficacy, while exposure to light or heat may reduce its stability. Furthermore, this compound is used in various environments, including as an antioxidant in the rubber and plastics industry and as a stabilizer in polyethylene and polyolefin packaging materials for foodstuffs .
Biochemical Analysis
Biochemical Properties
It is known to be an antioxidant, suggesting that it may interact with reactive oxygen species (ROS) and other biomolecules involved in oxidative stress
Cellular Effects
It has been reported to cause a decrease in the peak IgM and peak IgG antibody response to sheep erythrocytes (SRBCs) in mice . It also had no effect on the delayed hypersensitivity response (DHR) to keyhole limpet hemocyanin (KLH) .
Molecular Mechanism
As an antioxidant, it likely exerts its effects at the molecular level by neutralizing ROS, thereby preventing oxidative damage to cells and tissues
Temporal Effects in Laboratory Settings
In laboratory settings, 4,4’-Thiobis(6-tert-butyl-o-cresol) has been administered in feed to groups of male and female rats and mice for 15 days, 13 weeks, and 2 years
Dosage Effects in Animal Models
In animal models, the effects of 4,4’-Thiobis(6-tert-butyl-o-cresol) vary with different dosages . For example, in rats and mice, high doses of this compound caused significant weight loss and other adverse effects
Metabolic Pathways
As an antioxidant, it may be involved in pathways related to oxidative stress and ROS neutralization
Transport and Distribution
It has been reported to be rapidly distributed throughout the body in rats, with the liver being the major tissue depot
Properties
IUPAC Name |
2-tert-butyl-4-(3-tert-butyl-4-hydroxy-5-methylphenyl)sulfanyl-6-methylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2S/c1-13-9-15(11-17(19(13)23)21(3,4)5)25-16-10-14(2)20(24)18(12-16)22(6,7)8/h9-12,23-24H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHKLSPMRRWLKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(C)(C)C)SC2=CC(=C(C(=C2)C)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059136 | |
Record name | 6,6'-Di-tert-butyl-4,4'-thiodi-o-cresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white crystalline powder with a mild phenolic odor; [Great Lakes Chemical MSDS] | |
Record name | 4,4'-Thiobis(2-tert-butyl-6-methylphenol) | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19947 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
96-66-2 | |
Record name | Antioxidant 736 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-Thiobis(2-tert-butyl-6-methylphenol) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thioalkofen BM | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58409 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 4,4'-thiobis[2-(1,1-dimethylethyl)-6-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6,6'-Di-tert-butyl-4,4'-thiodi-o-cresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,6'-di-tert-butyl-4,4'-thiodi-o-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.294 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,4'-THIOBIS(2-TERT-BUTYL-6-METHYLPHENOL) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NZP7NUO2Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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